molecular formula C16H26ClNO3 B2932390 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride CAS No. 464877-51-8

1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride

Cat. No.: B2932390
CAS No.: 464877-51-8
M. Wt: 315.84
InChI Key: QKCDRXDBVGRXQR-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound with the molecular formula C16H26ClNO3 and a molecular weight of 315.84 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of 4-isopropylphenol with epichlorohydrin, followed by the addition of morpholine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Isopropylphenoxy)-3-morpholinopropan-2-ol hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

1-morpholin-4-yl-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-13(2)14-3-5-16(6-4-14)20-12-15(18)11-17-7-9-19-10-8-17;/h3-6,13,15,18H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCDRXDBVGRXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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